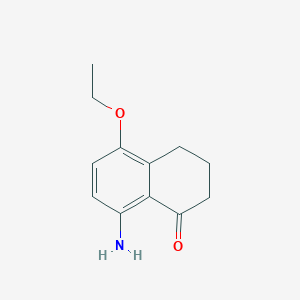
8-amino-5-ethoxy-3,4-dihydronaphthalen-1(2H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-amino-5-ethoxy-3,4-dihydronaphthalen-1(2H)-one, commonly known as 5-ethoxy-MDA, is a chemical compound that belongs to the family of phenethylamines. It is a synthetic derivative of the psychedelic drug MDA and has been found to possess several interesting properties.
Mecanismo De Acción
The exact mechanism of action of 5-ethoxy-MDA is not fully understood. However, it is believed to work by binding to serotonin receptors in the brain, particularly the 5-HT2A receptor. This binding leads to the release of serotonin and other neurotransmitters, which results in the psychedelic and entactogenic effects of the compound.
Efectos Bioquímicos Y Fisiológicos
5-ethoxy-MDA has been found to produce several biochemical and physiological effects. It has been found to increase heart rate and blood pressure, as well as body temperature. It has also been found to increase the levels of certain hormones, including cortisol and prolactin. These effects are similar to those produced by other phenethylamines, such as MDMA.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 5-ethoxy-MDA is that it is relatively easy to synthesize, which makes it a useful compound for laboratory experiments. It has also been found to produce interesting effects, which makes it a potentially useful compound for studying the mechanisms of action of psychedelic and entactogenic drugs. However, one limitation of 5-ethoxy-MDA is that it is a relatively new compound, and its effects and safety profile are not fully understood. Therefore, caution should be exercised when using this compound in laboratory experiments.
Direcciones Futuras
There are several future directions for research on 5-ethoxy-MDA. One direction is to study its potential use in psychotherapy, particularly in the treatment of anxiety, depression, and post-traumatic stress disorder. Another direction is to study its effects on the brain and the mechanisms of action that lead to its psychedelic and entactogenic effects. Additionally, more research is needed to fully understand the safety profile of 5-ethoxy-MDA and its potential side effects.
Conclusion:
In conclusion, 5-ethoxy-MDA is a synthetic derivative of MDA that possesses several interesting properties. It has been found to produce psychedelic and entactogenic effects, which make it a potentially useful compound in the field of psychotherapy. It is relatively easy to synthesize, which makes it a useful compound for laboratory experiments. However, caution should be exercised when using this compound, as its effects and safety profile are not fully understood. There are several future directions for research on 5-ethoxy-MDA, including its potential use in psychotherapy, its effects on the brain, and its safety profile.
Métodos De Síntesis
5-ethoxy-MDA can be synthesized through several methods. One of the most common methods involves the reaction of 3,4-methylenedioxyphenylacetone with ethylamine, followed by reduction with sodium borohydride. Another method involves the reaction of 3,4-methylenedioxyamphetamine with ethyl chloroformate, followed by reduction with lithium aluminum hydride. Both methods have been found to be effective in producing high-quality 5-ethoxy-MDA.
Aplicaciones Científicas De Investigación
5-ethoxy-MDA has been the subject of several scientific research studies due to its interesting properties. It has been found to possess psychedelic effects, similar to those of MDA and MDMA. It has also been found to possess entactogenic effects, which means that it can produce feelings of empathy, emotional closeness, and interpersonal communication. These properties make 5-ethoxy-MDA a potentially useful compound in the field of psychotherapy.
Propiedades
Número CAS |
142617-94-5 |
|---|---|
Nombre del producto |
8-amino-5-ethoxy-3,4-dihydronaphthalen-1(2H)-one |
Fórmula molecular |
C12H15NO2 |
Peso molecular |
205.25 g/mol |
Nombre IUPAC |
8-amino-5-ethoxy-3,4-dihydro-2H-naphthalen-1-one |
InChI |
InChI=1S/C12H15NO2/c1-2-15-11-7-6-9(13)12-8(11)4-3-5-10(12)14/h6-7H,2-5,13H2,1H3 |
Clave InChI |
QUPRZFMDNRFNCC-UHFFFAOYSA-N |
SMILES |
CCOC1=C2CCCC(=O)C2=C(C=C1)N |
SMILES canónico |
CCOC1=C2CCCC(=O)C2=C(C=C1)N |
Sinónimos |
1(2H)-Naphthalenone,8-amino-5-ethoxy-3,4-dihydro-(9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



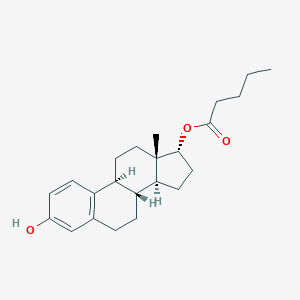
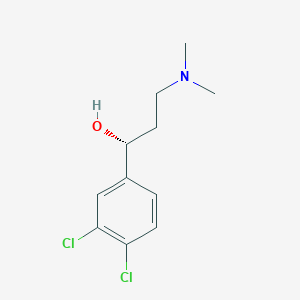
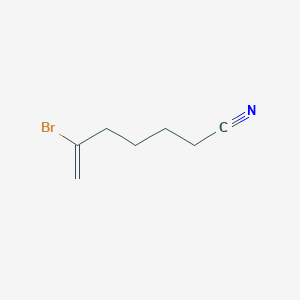
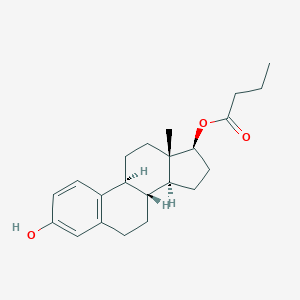
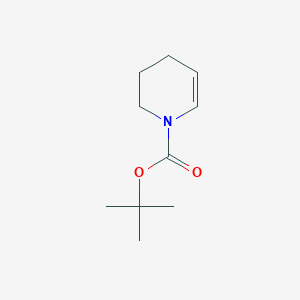
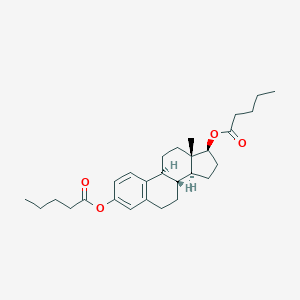
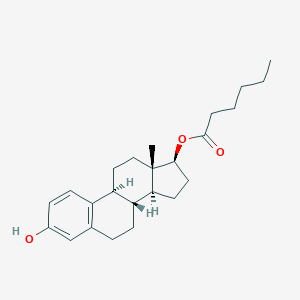
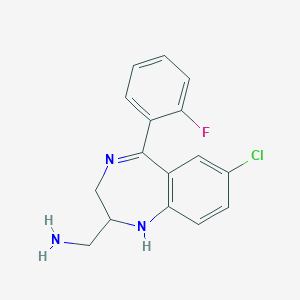
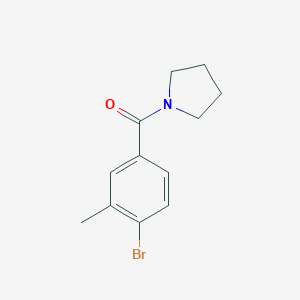
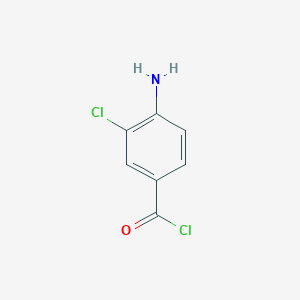
![9-(3,4-Dimethoxyphenyl)-6-(3-phenoxyphenyl)-5,6,8,9,10,11-hexahydrobenzo[b][1,4]benzodiazepin-7-one](/img/structure/B137819.png)
![1a,7b-Dihydrooxireno[2,3-f]quinoline](/img/structure/B137820.png)
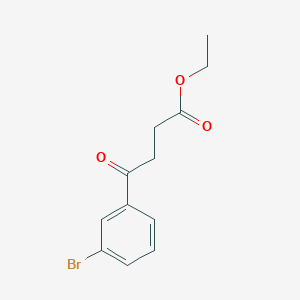
![N6-[(4-fluorophenyl)methyl]-3-nitropyridine-2,6-diamine](/img/structure/B137824.png)